BenchChemオンラインストアへようこそ!

OM-173alphaA

Farnesyltransferase inhibition Ras signaling Anticancer

OM‑173alphaA (CAS 58286‑56‑9; methyl 2‑[(1S,3R)‑9‑hydroxy‑1‑methyl‑5,10‑dioxo‑3,4‑dihydro‑1H‑benzo[g]isochromen‑3‑yl]acetate) is a quinone‑type bacterial metabolite originally isolated from Streptomyces hebeiensis and Streptomyces sp. OM‑173.

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
Cat. No. B10799299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOM-173alphaA
Molecular FormulaC17H16O6
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESCC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C17H16O6/c1-8-14-11(6-9(23-8)7-13(19)22-2)16(20)10-4-3-5-12(18)15(10)17(14)21/h3-5,8-9,18H,6-7H2,1-2H3
InChIKeyFMEUWIKCSICJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OM-173alphaA (Nanaomycin αA) – Chemical Identity, Pharmacological Class, and Procurement Significance


OM‑173alphaA (CAS 58286‑56‑9; methyl 2‑[(1S,3R)‑9‑hydroxy‑1‑methyl‑5,10‑dioxo‑3,4‑dihydro‑1H‑benzo[g]isochromen‑3‑yl]acetate) is a quinone‑type bacterial metabolite originally isolated from Streptomyces hebeiensis and Streptomyces sp. OM‑173 [1]. It is the methyl ester derivative of nanaomycin A and belongs to the nanaomycin‑class of pyranonaphthoquinone antibiotics [2]. The compound has a molecular formula of C₁₇H₁₆O₆ and a molecular weight of 316.3 Da . Biochemically, OM‑173alphaA functions as a selective DNA (cytosine‑5)‑methyltransferase 3B (DNMT3B) inhibitor (IC₅₀ = 500 nM) and a Ras‑competitive, non‑CAAX mimetic farnesyltransferase (FTase) inhibitor (IC₅₀ = 3.2 μM), distinguishing it from the parent nanaomycin A which lacks significant FTase activity [3].

OM-173alphaA – Why Nanaomycin‑Class Compounds Cannot Be Freely Interchanged in Research or Procurement


Although OM‑173alphaA shares the pyranonaphthoquinone core with nanaomycins A, B, C, D, and the co‑isolated OM‑173βA, the presence and position of the methyl ester moiety at C‑3 fundamentally alter its biological target profile [1]. Specifically, the methyl ester confers Ras‑competitive FTase inhibitory activity (IC₅₀ = 3.2 μM) that is absent in the parent carboxylic acid, nanaomycin A . Concurrently, the compound retains potent DNMT3B inhibition (IC₅₀ = 500 nM), yielding a dual‑target pharmacology not replicated by any other naturally occurring nanaomycin . These biochemical differences translate into divergent cellular and in‑vitro efficacy profiles, meaning that substituting OM‑173alphaA with nanaomycin A, OM‑173βA, or a generic quinone antibiotic will result in loss of the FTase‑dependent antiproliferative axis and may miss the recently discovered Type IX Secretion System (T9SS) inhibitory function [2].

OM-173alphaA – Quantitative Head‑to‑Head Differentiation Evidence Against Closest Analogs


FTase Inhibition – OM‑173alphaA Possesses Unique Farnesyltransferase Inhibitory Activity Absent in Nanaomycin A

OM‑173alphaA inhibits farnesyltransferase (FTase) with an IC₅₀ of 3.2 μM in a biochemical assay, whereas the parent compound nanaomycin A (CAS 52934‑83‑5) shows no FTase inhibition at equivalent or higher concentrations [1]. This functional gain arises from the methyl ester modification at C‑3, which enables the compound to act as a Ras‑competitive, non‑CAAX mimetic inhibitor . Among the five OM‑173 congeners (αA, αE, αB, βA, βE), only αA and βA have been explicitly profiled for FTase; of these, only αA has a published quantitative IC₅₀ [2].

Farnesyltransferase inhibition Ras signaling Anticancer Natural product

Type IX Secretion System (T9SS) Inhibition – OM‑173alphaA Demonstrates a Novel Anti‑Virulence Mechanism Not Shared by Nanaomycin A

In a functional mC‑medium turbidity assay using Porphyromonas gingivalis ATCC 33277, OM‑173alphaA suppressed T9SS‑dependent casein degradation with an IC₅₀ of approximately 5 µM [1]. Critically, at 20 µM the compound did not directly inhibit the gingipain proteases (Kgp and Rgp), confirming an upstream blockade of the T9SS machinery rather than downstream protease inhibition [1]. Nanaomycin A, when tested in the same screening system, was identified as a probable T9SS inhibitor but quantitative dose‑response IC₅₀ data have not been reported, and the compound's additional respiratory‑chain activity complicates interpretation [2]. OM‑173βA also showed T9SS inhibition in the mC medium screen but lacked the orthogonal enzymatic specificity control data published for αA [1].

Type IX Secretion System T9SS inhibitor Porphyromonas gingivalis Anti‑virulence Periodontal disease

Differential Antimicrobial Potency Against Mycoplasma and Gram‑Positive Bacteria – Quantitative MIC Comparison

OM‑173alphaA inhibits Mycoplasma gallisepticum, M. pneumoniae, and Staphylococcus aureus in vitro with MIC values ranging from 0.39 to 3.13 µg/mL [1]. By contrast, nanaomycin A methyl ester in the original patent (US 4,196,266, Table 7) displays MIC values of 3.1–25 µg/mL against S. aureus strains and 3.1–12.5 µg/mL against M. gallisepticum isolates, indicating that the purity and sourcing of the compound significantly influence apparent potency [2]. Notably, the patent explicitly states that 'antimicrobial activity of nanaomycin A methyl ester is generally lower than those of other derivatives of nanaomycin A,' positioning OM‑173alphaA as a compound selected for its dual‑target anticancer pharmacology rather than for maximal antimicrobial potency [2].

Antimicrobial Mycoplasma MIC Gram‑positive Quinone antibiotic

DNMT3B Selectivity – OM‑173alphaA Retains the Potent and Selective Epigenetic Activity of Nanaomycin A

OM‑173alphaA inhibits DNMT3B with an IC₅₀ of 500 nM, identical to the parent nanaomycin A, and shows no inhibition of DNMT1 at concentrations up to 100 µM [1]. This equipotency demonstrates that the methyl ester modification at C‑3 does not compromise the compound's ability to occupy the DNMT3B catalytic site. In cellular assays, nanaomycin A (the pharmacologically equivalent DNMT3B‑inhibitory moiety) reduces global DNA methylation in HCT116, A549, and HL‑60 cells and reactivates the silenced tumor suppressor gene RASSF1A [2]. While specific cellular IC₅₀ values for OM‑173alphaA in these lines have not been published independently, the biochemical DNMT3B IC₅₀ equivalence supports the inference that the compound's epigenetic activity is preserved .

DNA methyltransferase DNMT3B Epigenetics Tumor suppressor reactivation

OM-173alphaA – High‑Impact Research and Industrial Application Scenarios Based on Evidenced Differentiation


Dual‑Target Epigenetic‑Ras Anticancer Probe Studies

OM‑173alphaA is uniquely suited as a chemical probe for dissecting the cooperative role of DNMT3B‑mediated DNA hypermethylation and FTase‑dependent Ras signaling in cancer. Because it combines both activities in a single molecule at sub‑micromolar to low‑micromolar potency (DNMT3B IC₅₀ = 500 nM; FTase IC₅₀ = 3.2 µM), it enables experiments that cannot be replicated by co‑administration of nanaomycin A (no FTase activity) plus a separate FTase inhibitor such as tipifarnib or lonafarnib . Researchers investigating cancers with concurrent RAS mutations and DNMT3B overexpression (e.g., certain colorectal, lung, and neuroblastoma models) will find this dual pharmacology essential for avoiding the confounding variables introduced by two‑drug combination protocols [1].

Periodontal Pathogen Anti‑Virulence Screening Using T9SS Inhibition

OM‑173alphaA is the best‑characterized small‑molecule T9SS inhibitor available, with a validated IC₅₀ of approximately 5 µM in the P. gingivalis mC‑medium cloudiness assay and orthogonal confirmation that it does not directly inhibit the gingipain effector proteases (Kgp and Rgp) at 20 µM [2]. This makes it the tool compound of choice for T9SS mechanistic studies, for screening campaigns seeking to identify T9SS‑dependent virulence phenotypes in other Bacteroidetes species, and for medicinal chemistry programs aiming to develop peri‑implantitis or chronic periodontitis therapeutics. Neither nanaomycin A nor any other commercial nanaomycin analog possesses this combination of T9SS potency and enzymatic selectivity data [2].

Natural Product‑Derived Farnesyltransferase Inhibitor Reference Standard

As one of the few naturally occurring, non‑CAAX mimetic, Ras‑competitive FTase inhibitors with a published IC₅₀ (3.2 µM), OM‑173alphaA serves as an important reference standard for natural product screening laboratories . It can be used as a positive control in FTase inhibition assays, as a benchmark for validating newly discovered microbial FTase inhibitors (e.g., UCF76 series, pepticinnamins), and as a scaffold for semi‑synthetic derivatization programs aimed at improving FTase potency while retaining the pyranonaphthoquinone core [3].

Antimycoplasmal Agent for Cell Culture Quality Control

OM‑173alphaA demonstrates potent activity against Mycoplasma gallisepticum and M. pneumoniae with MIC values of 0.39–3.13 µg/mL [4]. This potency, combined with its commercial availability at ≥95% HPLC purity from validated suppliers, positions the compound as a useful antimycoplasmal agent for research laboratories that need to eliminate Mycoplasma contamination from mammalian cell cultures. The compound's well‑characterized purity and defined MIC range provide an advantage over generic 'nanaomycin A methyl ester' preparations whose antimicrobial activity can vary by more than 30‑fold depending on source and purity [5].

Quote Request

Request a Quote for OM-173alphaA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.